Sodium 2-(trifluoromethyl)pyridine-3-sulfinate
Description
Properties
Molecular Formula |
C6H3F3NNaO2S |
|---|---|
Molecular Weight |
233.15 g/mol |
IUPAC Name |
sodium;2-(trifluoromethyl)pyridine-3-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)5-4(13(11)12)2-1-3-10-5;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
ICOJCQMSRNTNNQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(trifluoromethyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the desired sulfinate salt .
Industrial Production Methods: Industrial production of sodium sulfinates, including sodium 2-(trifluoromethyl)pyridine-3-sulfinate, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(trifluoromethyl)pyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The trifluoromethyl and sulfinate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Synthetic Chemistry
Sodium 2-(trifluoromethyl)pyridine-3-sulfinate is primarily utilized as a reagent in organic synthesis. Its unique trifluoromethyl group enhances the reactivity of the compound, making it a valuable tool in the synthesis of various organic molecules.
Key Applications:
- Fluorination Reactions: The compound is employed in selective fluorination processes, which are crucial for modifying the properties of target molecules in drug development and agrochemicals .
- Synthesis of Sulfones: It acts as a precursor for synthesizing sulfones through oxidation reactions, facilitating the formation of complex organic structures .
Material Science
In material science, this compound is used to formulate advanced materials such as polymers and coatings. The incorporation of trifluoromethyl groups into materials can significantly alter their physical and chemical properties.
Applications in Material Science:
- Polymer Development: The compound contributes to the development of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
- Coatings: It is used in producing coatings that require specific hydrophobic or oleophobic properties due to the presence of fluorinated groups .
Biological Research
The biological applications of this compound are gaining attention, particularly in drug discovery and development.
Case Studies:
- Therapeutic Agents: Research has explored its potential as a building block for new therapeutic agents, especially those targeting specific biological pathways .
- Pesticidal Properties: Certain derivatives of pyridine-3-sulfonyl compounds have been identified as effective pesticidal agents, showcasing the compound's utility in agricultural applications .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for various analytical methods. Its stable chemical properties allow researchers to quantify and analyze other compounds effectively.
Applications:
- Quantitative Analysis: The compound is used in methods like HPLC (High Performance Liquid Chromatography) to determine the concentration of other substances within a mixture .
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Characteristics |
|---|---|---|
| Synthetic Chemistry | Reagent for organic synthesis | Enhances reactivity due to trifluoromethyl group |
| Material Science | Polymer and coating formulations | Improves thermal stability and chemical resistance |
| Biological Research | Development of therapeutic agents and pesticides | Potential for targeting specific pathways |
| Analytical Chemistry | Standard for quantitative analysis | Stable chemical properties |
Mechanism of Action
The mechanism by which sodium 2-(trifluoromethyl)pyridine-3-sulfinate exerts its effects involves the interaction of the trifluoromethyl and sulfinate groups with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The sulfinate group can participate in redox reactions and form covalent bonds with other molecules, leading to diverse chemical transformations .
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Comparative Bioactivity of Fluorinated Compounds
Biological Activity
Sodium 2-(trifluoromethyl)pyridine-3-sulfinate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound possesses a trifluoromethyl group attached to a pyridine ring along with a sulfinic acid functional group. The molecular formula is with a molecular weight of approximately 233.15 g/mol. The trifluoromethyl group enhances the pharmacokinetic properties of drugs, improving their efficacy and stability in biological systems.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Electrophilic Aromatic Substitution : Utilizing trifluoromethylating agents in the presence of pyridine derivatives.
- Oxidation Reactions : Employing oxidizing agents like hydrogen peroxide or m-CPBA to introduce the sulfinic acid group .
These methods allow for the efficient incorporation of both the trifluoromethyl and sulfinic functionalities.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. For instance, derivatives containing this compound have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Level (%) | Reference |
|---|---|---|
| Staphylococcus aureus | 67 | |
| Escherichia coli | 50 | |
| Pseudomonas aeruginosa | 45 |
Insecticidal Activity
Additionally, this compound has been explored for its insecticidal properties. Research indicates that certain derivatives possess significant insecticidal activity against agricultural pests, making them potential candidates for developing new agrochemicals .
Table 2: Insecticidal Activity Against Agricultural Pests
The biological activity of this compound is largely attributed to its ability to generate trifluoromethyl radicals during biochemical reactions. These radicals can participate in various pathways, leading to the modification of target biomolecules such as proteins and nucleic acids. This radical formation is crucial for enhancing the biological activity and therapeutic efficacy of drug candidates containing this compound .
Case Studies
Several case studies have highlighted the effectiveness of this compound in drug development:
- Antichlamydial Activity : A study reported that derivatives based on pyridine sulfinate exhibited selective activity against Chlamydia trachomatis, demonstrating low toxicity towards host cells while effectively inhibiting bacterial growth .
- Antibacterial Efficacy : Another research effort focused on synthesizing novel trifluoromethylpyridine amide derivatives that showed enhanced antibacterial properties compared to traditional antibiotics, indicating a promising avenue for developing new antibacterial agents .
Q & A
Q. What are the optimal synthetic routes for preparing sodium 2-(trifluoromethyl)pyridine-3-sulfinate, and how can purity be ensured?
this compound can be synthesized via sulfinate salt formation. A validated method involves reacting pyridine-3-sulfonyl chloride derivatives with sodium sulfite and sodium bicarbonate under aqueous conditions at 80°C for 4 hours . Post-synthesis, purification via HPLC using a YMC-Actus Triart C18 column with MeCN/water (0.1% formic acid) mobile phase ensures high purity (>95%) . LCMS (e.g., m/z 393 [M+H]+) and retention time analysis (e.g., 0.29 minutes under SQD-FA50 conditions) are critical for confirming structural integrity .
Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution at the sulfinate position. For example, in coupling reactions with aryl halides, the sulfinate acts as a nucleophile under transition-metal-free conditions, forming C–S bonds with high regioselectivity . Comparative studies with non-fluorinated analogs (e.g., sodium pyridine-3-sulfinate) show slower kinetics, confirming the trifluoromethyl group’s role in stabilizing transition states .
Advanced Research Questions
Q. What methodologies are effective for analyzing reaction intermediates in multi-step syntheses involving this compound?
Multi-step syntheses (e.g., forming diazaspiro compounds) require real-time monitoring via LCMS and HPLC. For instance, intermediates such as 3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate can be tracked using m/z 393 [M+H]+ and retention time shifts (e.g., 0.29 to 1.40 minutes under SMD-TFA05 conditions) . Quenching reactions at controlled pH (e.g., pH 3 with 6 N HCl) and liquid-liquid extraction (ethyl acetate/water) isolate intermediates for NMR validation .
Q. How can researchers reconcile contradictory LCMS/HPLC data when synthesizing derivatives of this compound?
Discrepancies in LCMS/HPLC data (e.g., unexpected m/z values or retention times) often arise from incomplete purification or side reactions. For example, in the synthesis of ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methylhydrazinyl)-2-methylpropanoate, impurities from residual morpholinoethoxy groups may alter retention times. Re-purification via silica gel chromatography (ethyl acetate/hexane gradients) or repeated HPLC cycles resolves such issues . Cross-validation with high-resolution mass spectrometry (HRMS) is recommended .
Q. What strategies optimize yields in cross-coupling reactions involving this compound?
Yield optimization requires fine-tuning reaction parameters:
- Catalyst selection : Cesium carbonate (Cs₂CO₃) enhances coupling efficiency in acetonitrile at 75°C, achieving 66% yield in spirocyclic carboxamide syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides, while methanol aids in deprotection steps .
- Temperature control : Stirring at 75°C for 1.5 hours minimizes byproduct formation in SNAr reactions .
Methodological Challenges
Q. How can researchers address instability of this compound under acidic or basic conditions?
The sulfinate group is prone to hydrolysis under extreme pH. For acid-sensitive steps, maintain pH >5 using buffered conditions (e.g., sodium phosphate). In basic environments (e.g., NaOH-mediated saponification), limit exposure time to <1 hour and use low temperatures (0–5°C) to prevent degradation .
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
- HPLC-UV/HRMS : Detect impurities at <0.1% levels using a C18 column and 0.1% formic acid in water/MeCN gradients .
- NMR spectroscopy : ¹⁹F NMR identifies residual trifluoromethylated byproducts (δ −60 to −70 ppm) .
- Ion chromatography : Quantify inorganic sulfite residues from incomplete sulfinate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
